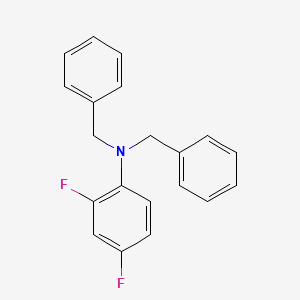

Dibenzyl-(2,4-difluoro-phenyl)-amine

Description

Dibenzyl-(2,4-difluoro-phenyl)-amine is a tertiary amine featuring two benzyl groups and a 2,4-difluorophenyl substituent attached to the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Synthesis protocols often involve nucleophilic substitution or coupling reactions, as exemplified in , where dibenzylamine derivatives are synthesized using cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) .

Properties

Molecular Formula |

C20H17F2N |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N,N-dibenzyl-2,4-difluoroaniline |

InChI |

InChI=1S/C20H17F2N/c21-18-11-12-20(19(22)13-18)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |

InChI Key |

HSVYPXUANYNLCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C(C=C3)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Dibenzylamine Derivatives

Dibenzyl-(1,3-diphenyl-2-propynyl)amine

- Structure : Contains a propargyl chain (C≡C) and two phenyl groups instead of the 2,4-difluorophenyl group.

- Synthesis : Prepared via gold(III)-catalyzed reactions, as described in .

- Properties : Exhibits distinct NMR spectral data (δ 7.57–7.51 ppm for aromatic protons) and a molecular ion peak at m/z 261 .

- Applications : Used in catalytic studies and material science due to its rigid alkyne backbone.

N4,N4-Dibenzyl-6-chloro-N2-methyl-3-nitropyridine-2,4-diamine

Fluorophenyl-Containing Amines

5-Chloro-2,4-difluorobenzylamine

- Structure : Benzylamine with 2,4-difluoro and 5-chloro substituents.

- Properties : Molecular weight = 177.58 g/mol; boiling point = 217°C; density = 1.368 g/cm³.

- Applications : Serves as a key intermediate in antiviral and antifungal drug synthesis () .

(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine

- Structure : Combines a 4-fluorophenethyl group and a dimethoxybenzyl moiety.

Heterocyclic Analogues with Fluorophenyl Groups

2-(2,4-Difluorophenyl)pyridine

- Structure : Pyridine ring substituted with a 2,4-difluorophenyl group.

- Synthesis : Prepared via Suzuki-Miyaura coupling or direct fluorination.

- Applications : Used in ligand design for metal-catalyzed reactions () .

5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine

Pharmacological and Physicochemical Data Comparison

Key Findings and Insights

Structural Impact on Activity: The 2,4-difluorophenyl group enhances electronegativity and metabolic stability, making it favorable in antifungal agents () .

Synthetic Accessibility :

- This compound requires multistep synthesis with cesium carbonate, whereas pyridine derivatives (e.g., 2-(2,4-difluorophenyl)pyridine) are accessible via cross-coupling reactions .

Fluorine position matters: 3,4-difluoro derivatives () show different reactivity compared to 2,4-difluoro isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.